molecular formula C13H8ClNO3 B1612110 2-Chloro-3'-nitrobenzophenone CAS No. 890098-19-8

2-Chloro-3'-nitrobenzophenone

Cat. No.: B1612110
CAS No.: 890098-19-8
M. Wt: 261.66 g/mol
InChI Key: QWTRXOQFGKHZBP-UHFFFAOYSA-N
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Description

2-Chloro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom at the 2-position and a nitro group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3’-nitrobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of benzene with 2-chloro-3’-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride or iron (III) chloride . The reaction is typically carried out under mild conditions, ensuring safety and environmental friendliness.

Industrial Production Methods

For industrial production, the same Friedel-Crafts acylation method is employed. The reaction conditions are optimized to enhance yield and purity. The process involves the condensation of benzene with 2-chloro-3’-nitrobenzoyl chloride, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.

Major Products

    Reduction: The major product is 2-chloro-3’-aminobenzophenone.

    Substitution: Depending on the nucleophile, various substituted benzophenones can be formed.

    Oxidation: Oxidation products are less common and depend on the specific conditions used.

Scientific Research Applications

2-Chloro-3’-nitrobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The chlorine atom can be substituted, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2’-chloro-5-nitrobenzophenone: Similar in structure but with an amino group instead of a nitro group.

    4-Chloro-3-nitrobenzophenone: Similar but with different substitution positions.

    2-Aminobenzophenone: Lacks the nitro and chlorine substituents.

Uniqueness

The combination of these substituents makes it a valuable intermediate for synthesizing a variety of complex organic molecules .

Properties

IUPAC Name

(2-chlorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTRXOQFGKHZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596067
Record name (2-Chlorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-19-8
Record name (2-Chlorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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